molecular formula C11H14O2 B7870917 3-(2-Methoxy-5-methylphenyl)propanal CAS No. 33538-87-3

3-(2-Methoxy-5-methylphenyl)propanal

Cat. No.: B7870917
CAS No.: 33538-87-3
M. Wt: 178.23 g/mol
InChI Key: OBIIEBRHEZHORR-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring a methoxy group and a methyl group on the benzene ring, along with a propanal side chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-5-methylphenyl)propanal typically involves the alkylation of 2-methoxy-5-methylbenzaldehyde. One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with propanal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxy-5-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: 3-(2-Methoxy-5-methylphenyl)propanoic acid

    Reduction: 3-(2-Methoxy-5-methylphenyl)propanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for enzymes that catalyze oxidation and reduction reactions.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propanal depends on its specific application. In biological systems, the aldehyde group can interact with various enzymes, leading to oxidation or reduction reactions. These interactions often involve the formation of enzyme-substrate complexes, followed by the transfer of electrons or functional groups.

Molecular Targets and Pathways:

    Enzymes: Aldehyde dehydrogenase, alcohol dehydrogenase

    Pathways: Oxidation-reduction pathways, aromatic substitution pathways

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)propanal
  • 3-(2,5-Dimethoxyphenyl)propanal
  • 3-(2,4,6-Trimethoxyphenyl)propanal

Comparison: 3-(2-Methoxy-5-methylphenyl)propanal is unique due to the presence of both a methoxy group and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties. For example, the methyl group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to compounds with only methoxy groups.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIIEBRHEZHORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296277
Record name 3-(2-methoxy-5-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-87-3
Record name NSC108616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxy-5-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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